molecular formula C14H20O5S B8523864 (4-methoxytetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

(4-methoxytetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B8523864
M. Wt: 300.37 g/mol
InChI Key: PIWNVYAJUWZFHJ-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

To a solution of (4-methoxytetrahydro-2H-pyran-4-yl)methanol (300 mg, 2.05 mmol) in pyridine (4 ml) at ambient temperature was added toluenesulfonic chloride (430 mg, 2.25 mmol) and the resulting mixture was stirred overnight at about 25° C. The stirred mixture was concentrated and the solid residue was dissolved in DCM and purified by silica gel chromatography using a 12 g column, eluting with 0-30% ethyl acetate in heptane to yield the desired compound “O” as a light yellow solid (360 mg). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.45-1.63 (m, 2H) 1.61-1.79 (m, 2H) 2.46 (s, 3H), 3.16 (s, 3H) 3.53-3.75 (m, 4H) 3.93 (s, 2H), 7.36 (d, J=8.20 Hz, 2H) 7.81 (d, J=8.20 Hz, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([CH2:9][OH:10])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.[C:11]1(C)[C:12]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.N1C=CC=C[CH:23]=1>>[CH3:23][C:15]1[CH:16]=[CH:11][C:12]([S:17]([O:10][CH2:9][C:3]2([O:2][CH3:1])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]2)(=[O:18])=[O:19])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1(CCOCC1)CO
Name
Quantity
430 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at about 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The stirred mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-30% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CCOCC1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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